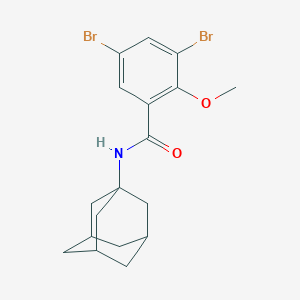![molecular formula C17H25N3O5S B301817 ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate](/img/structure/B301817.png)
ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate, also known as MSAP, is a synthetic compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin systems in the brain. ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. It has also been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to an increase in mood and motivation. ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has also been shown to have anxiolytic and antidepressant effects. In addition, ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has been shown to have analgesic effects, making it a potential therapeutic agent for pain management.
Advantages and Limitations for Lab Experiments
Ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. It has also been shown to have a long half-life, making it suitable for in vivo studies. However, there are also limitations to using ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate in lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. In addition, it can be expensive to synthesize, limiting its use in some labs.
Future Directions
There are several future directions for ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate research. One direction is to further explore its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a tool for studying the mechanisms of action of various drugs and neurotransmitters. Additionally, further research is needed to fully understand its long-term effects and potential side effects.
Synthesis Methods
Ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate can be synthesized using a variety of methods, including the solid-phase peptide synthesis method and the solution-phase peptide synthesis method. The solid-phase peptide synthesis method involves the stepwise addition of amino acids to a resin-bound peptide chain. The solution-phase peptide synthesis method involves the coupling of amino acids in solution. Both methods have been used to synthesize ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate with high purity and yield.
Scientific Research Applications
Ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has been used in various scientific research applications, including drug discovery, neuropharmacology, and medicinal chemistry. It has been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has also been used as a tool to study the mechanisms of action of various drugs and neurotransmitters.
properties
Product Name |
ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate |
|---|---|
Molecular Formula |
C17H25N3O5S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl 4-[2-(N-methylsulfonylanilino)propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O5S/c1-4-25-17(22)19-12-10-18(11-13-19)16(21)14(2)20(26(3,23)24)15-8-6-5-7-9-15/h5-9,14H,4,10-13H2,1-3H3 |
InChI Key |
NUKGJMSHXBUNPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)

![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)

![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301747.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)
![N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301751.png)
![propan-2-yl (2E)-2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301753.png)
![isopropyl 2-(4-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301754.png)
![3,5-dibromo-N-{[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B301756.png)
![7-(2,3-dimethoxyphenyl)-10-[(1-ethyl-1H-indol-3-yl)methylene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301757.png)